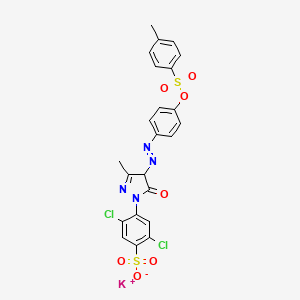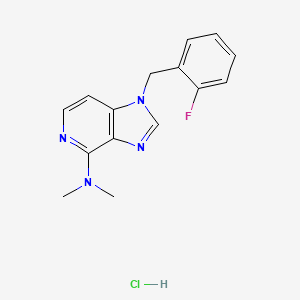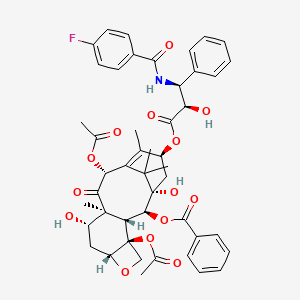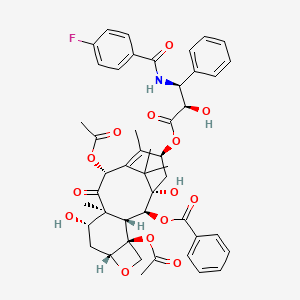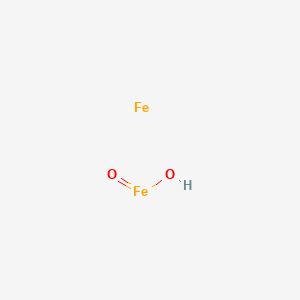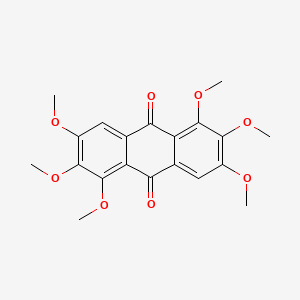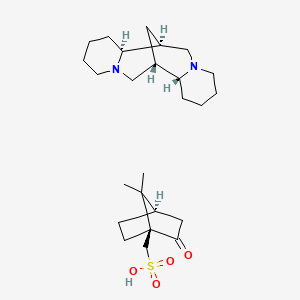![molecular formula C30H41N3O5 B12781965 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate CAS No. 239463-68-4](/img/structure/B12781965.png)
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized with the appropriate substituents. This can involve various reactions such as alkylation, acylation, and amination.
Coupling Reactions: The final step involves coupling the functionalized indole with the 2,2-dimethylpropanoate moiety. This can be achieved through esterification reactions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the functional groups on the indole core. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various indoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The indole core is known to interact with a variety of biological targets, and the specific substituents on this compound could modulate its activity and selectivity.
類似化合物との比較
Similar Compounds
- **3-[7-carbamoyl-5-[(2R)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indol-1-yl]propanoic acid
- KRG-3332 FREE BASE
Uniqueness
The unique combination of substituents on 3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate gives it distinct chemical properties and potential applications. The presence of the ethoxyphenoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.
特性
CAS番号 |
239463-68-4 |
|---|---|
分子式 |
C30H41N3O5 |
分子量 |
523.7 g/mol |
IUPAC名 |
3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C30H41N3O5/c1-6-36-25-10-7-8-11-26(25)37-17-13-32-21(2)18-22-19-23-12-15-33(27(23)24(20-22)28(31)34)14-9-16-38-29(35)30(3,4)5/h7-8,10-12,15,19-21,32H,6,9,13-14,16-18H2,1-5H3,(H2,31,34)/t21-/m1/s1 |
InChIキー |
CTMYLDUPTAZFCT-OAQYLSRUSA-N |
異性体SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N |
正規SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C3C(=C2)C=CN3CCCOC(=O)C(C)(C)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


